3-Bromo-4-sec-butoxybenzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1131594-12-1 |
|---|---|
Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
3-bromo-4-butan-2-yloxybenzoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-3-7(2)15-10-5-4-8(11(13)14)6-9(10)12/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
JMGNGHQPWSVPRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Substrate : 4-sec-butoxybenzoic acid
-
Catalyst : FeCl₃ (0.5–2.0 mol%)
-
Brominating Agent : Bromine (Br₂) diluted in glacial acetic acid
-
Temperature : 45–78°C
-
Time : 10–20 hours
Example Protocol (Adapted from CN103102263A):
-
Dissolve 30 g of 4-sec-butoxybenzoic acid in 200 mL glacial acetic acid.
-
Add 0.5 g FeCl₃ and heat to 45°C.
-
Slowly add 11 mL Br₂ (diluted in 30 mL acetic acid) over 2 hours.
-
Reflux at 78°C for 5 hours.
-
Cool, filter, and recrystallize to yield 39.5 g (95% yield) of product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 90–95% |
| Purity (HPLC) | >98% |
| Byproducts | <2% dibrominated isomers |
Regioselectivity is ensured by the electron-donating sec-butoxy group, which directs bromination to the ortho and para positions relative to itself. However, steric hindrance from the bulky sec-butoxy group favors meta-bromination.
Sequential Esterification and Bromination
For substrates where 4-sec-butoxybenzoic acid is unavailable, a two-step synthesis from 4-hydroxybenzoic acid is employed.
Step 1: Esterification of 4-Hydroxybenzoic Acid
-
Reagents : sec-Butanol, sulfuric acid (H₂SO₄)
-
Conditions : Reflux at 120°C for 6–8 hours.
Example Protocol (US5260475A):
-
Mix 4-hydroxybenzoic acid (10 g) with sec-butanol (50 mL) and H₂SO₄ (1 mL).
-
Reflux until esterification completes (monitored by TLC).
-
Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate to obtain 4-sec-butoxybenzoic acid (85% yield).
Step 2: Bromination
Proceed as in Section 1, using FeCl₃/Br₂ in acetic acid.
Advantages :
-
Avoids handling hazardous sec-butyl halides.
-
Higher purity due to intermediate purification.
Halogen Exchange via Diazotization
Diazobromination offers an alternative pathway using diazonium intermediates. This method is particularly useful for introducing bromine in sterically hindered positions.
Reaction Conditions (WO2007103478A2):
-
Substrate : 4-sec-butoxybenzoic acid
-
Reagents : HBr, NaNO₂, KBr
-
Temperature : 0–10°C
-
Time : 2–4 hours
Protocol:
-
Dissolve 4-sec-butoxybenzoic acid in HBr (1.5 M).
-
Add NaNO₂ and KBr at 5°C.
-
Stir for 2 hours, then warm to 25°C.
-
Extract with dichloromethane and purify via column chromatography.
Key Metrics :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Selectivity | >90% for meta-Br |
Palladium-catalyzed cross-coupling enables the introduction of sec-butoxy groups post-bromination. This method is less common but valuable for complex substrates.
Protocol (Adapted from CN103265428B):
-
Brominate 3-bromo-4-hydroxybenzoic acid using Br₂/FeCl₃.
-
Alkylate the hydroxyl group with sec-butyl bromide (K₂CO₃, DMF, 80°C).
-
Isolate via acidification and filtration.
Yield : 70–75%
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Direct Bromination | 90–95 | >98 | High | Industrial |
| Sequential Esterification | 80–85 | 95–97 | Moderate | Lab-scale |
| Diazotization | 75–80 | 90–92 | Low | Small-scale |
| Catalytic Alkylation | 70–75 | 88–90 | High | Niche |
Optimization Insights :
-
FeCl₃-catalyzed bromination (Method 1) is optimal for bulk synthesis due to high yield and low catalyst load.
-
Diazotization (Method 3) suits lab-scale projects requiring minimal byproducts.
Challenges and Mitigation Strategies
-
Regioselectivity Issues :
-
Oxidative Decarboxylation :
-
Purification Difficulties :
Scientific Research Applications
Chemistry
3-Bromo-4-sec-butoxybenzoic acid serves as an important intermediate in organic synthesis. It is utilized as a building block in the preparation of various pharmaceuticals and agrochemicals. Its unique structure allows for the modification of chemical properties, making it suitable for synthesizing more complex organic molecules.
Biology
Research has indicated that this compound possesses potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, potentially involving interference with bacterial cell wall synthesis.
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, including lung (A549), breast (MDA-MB-231), and liver (HepG2) cancer cells. The following table summarizes the anticancer activity:
| Cell Line | IC50 Value (μM) | Activity Level |
|---|---|---|
| A549 (Lung) | 26.79 - 48.27 | Moderate |
| MDA-MB-231 (Breast) | ~10 | Strong |
| HepG2 (Liver) | ~10 | Strong |
The mechanism of action may involve interactions with specific molecular targets, leading to the inhibition or activation of various biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development. Its unique properties may contribute to the design of novel therapeutic agents targeting specific diseases.
Industry
The compound is utilized in producing specialty chemicals and materials with specific properties. Its applications extend to agrochemicals where it may function as a growth regulator or herbicide.
Case Studies and Research Findings
Several studies have investigated the biological effects of benzoic acid derivatives, including this compound:
- Study on Antiproliferative Effects : Research demonstrated that similar derivatives could activate proteasome and lysosomal pathways in human fibroblasts, suggesting mechanisms for enhancing protein degradation systems.
- In Silico Studies : Computational analyses indicated that this compound might act as a binder for key enzymes involved in protein degradation, supporting its role in modulating cellular processes related to cancer progression and aging.
Mechanism of Action
The mechanism of action of 3-Bromo-4-sec-butoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and the sec-butoxy group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Steric and Electronic Influence
- This compound : The bulky sec-butoxy group at the 4-position introduces significant steric hindrance, which slows nucleophilic aromatic substitution (NAS) but stabilizes intermediates in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) .
- 3-Bromo-4-methoxybenzoic acid: The smaller methoxy group (–OCH₃) reduces steric bulk, enhancing solubility in polar solvents like methanol and acetonitrile. This compound is often preferred in reactions requiring rapid electron-withdrawing effects .
- 4-Bromo-3-methylbenzoic acid : The methyl group (–CH₃) at the 3-position provides minimal steric hindrance, making it suitable for direct functionalization (e.g., esterification) without side reactions .
Acidity and Solubility
- 3-Bromo-4-hydroxybenzoic acid : The hydroxyl group (–OH) at the 4-position increases acidity (pKa ~2.5), enabling deprotonation under mild conditions. This property is exploited in chelation-based catalysis .
- 3-Bromo-4-(methylsulfonyl)benzoic acid : The electron-withdrawing sulfonyl group (–SO₂CH₃) enhances acidity (pKa ~1.8) and stabilizes transition states in SNAr reactions .
Biological Activity
3-Bromo-4-sec-butoxybenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological mechanisms, and research findings related to this compound.
Synthesis Methods:
The synthesis of this compound typically involves the bromination of 4-sec-butoxybenzoic acid. This reaction can be conducted using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or carbon tetrachloride. Controlled temperatures are crucial to ensure selective bromination at the desired position on the benzene ring.
Chemical Structure:
The compound features a bromine atom and a sec-butoxy group, which enhance its lipophilicity and influence its interaction with biological membranes. The unique combination of these functional groups may impart distinct chemical and biological properties compared to similar compounds.
Biological Activity
Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, although specific studies quantifying this activity remain limited. The compound's mechanism may involve interference with bacterial cell wall synthesis or function.
Anticancer Activity:
The compound has also been explored for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, including lung (A549), breast (MDA-MB-231), and liver (HepG2) cancer cells. The IC50 values for these activities suggest moderate to strong inhibitory effects, highlighting its potential as a therapeutic agent .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 Value (μM) | Activity Level |
|---|---|---|
| A549 (Lung) | 26.79 - 48.27 | Moderate |
| MDA-MB-231 (Breast) | ~10 | Strong |
| HepG2 (Liver) | ~10 | Strong |
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. The presence of the bromine atom enhances the compound's binding affinity, potentially increasing its effectiveness against target cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of benzoic acid derivatives, including this compound:
- Study on Antiproliferative Effects: A study demonstrated that derivatives similar to this compound could activate proteasome and lysosomal pathways in human fibroblasts, suggesting a mechanism for enhancing protein degradation systems .
- In Silico Studies: Computational analyses indicated that this compound might act as a binder for key enzymes involved in protein degradation, supporting its potential role in modulating cellular processes related to cancer progression and aging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
